p-Butoxybenzylidene p-butylaniline

Description

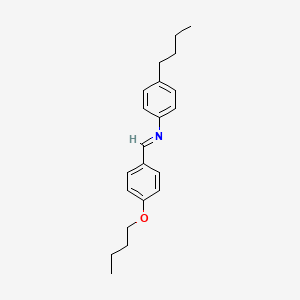

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-butylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-3-5-7-18-8-12-20(13-9-18)22-17-19-10-14-21(15-11-19)23-16-6-4-2/h8-15,17H,3-7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGDRAPRLSSSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-09-7 | |

| Record name | p-Butoxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformation Studies

Schiff Base Condensation Reaction for p-Butoxybenzylidene p-butylaniline Synthesis

The synthesis of this compound is achieved through the condensation of an aromatic aldehyde with a primary aromatic amine. This reaction is a cornerstone of imine synthesis and is known for its efficiency and versatility.

The specific precursors for the synthesis of this compound are p-butylaniline and p-butoxybenzaldehyde. The reaction involves the nucleophilic attack of the primary amine group of p-butylaniline on the carbonyl carbon of p-butoxybenzaldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine linkage (-CH=N-).

A general synthetic procedure involves the equimolar reaction of p-butoxybenzaldehyde with p-butylaniline in a suitable solvent, often with heating to drive the reaction to completion.

The efficiency of the Schiff base condensation can be significantly influenced by the choice of solvent and the reaction temperature. Solvents play a crucial role in dissolving the reactants and facilitating their interaction. Common solvents for this type of reaction include ethanol (B145695), methanol (B129727), and toluene. The selection of the solvent can affect the reaction rate and the ease of product isolation.

Temperature control is also critical. While some Schiff base formations can occur at room temperature, heating is often employed to accelerate the reaction and increase the yield. The optimal temperature is typically the reflux temperature of the chosen solvent. However, excessively high temperatures can lead to side reactions and decomposition of the product. The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Effect of Solvent and Temperature on the Yield of a Representative Schiff Base Reaction

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 4 | 85 |

| 2 | Methanol | Reflux | 5 | 80 |

| 3 | Toluene | Reflux | 3 | 90 |

| 4 | Dichloromethane | Room Temperature | 24 | 65 |

Note: This table represents typical results for Schiff base synthesis and illustrates the general trends observed in such reactions. The data is illustrative and not specific to this compound.

To enhance the rate and yield of the condensation reaction, catalysts are often employed. Acid catalysts are particularly common in Schiff base synthesis. A few drops of a glacial acetic acid are often sufficient to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. Other acidic catalysts that can be used include p-toluenesulfonic acid and Lewis acids. In some instances, the reaction can also be promoted by green catalysts, such as appropriately functionalized porous materials, which offer the advantages of easy separation and reusability. researchgate.net

Advanced Purification Techniques for Crystalline and Liquid Crystalline Phases

The purification of this compound is crucial for obtaining the high-purity material required for the study of its liquid crystalline properties. Recrystallization is the most common and effective method for purifying solid organic compounds. labarchives.comlibretexts.orgresearchgate.netlibretexts.orgvernier.com The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Ethanol is often a suitable solvent for the recrystallization of Schiff bases. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The impurities remain dissolved in the mother liquor, which is then separated by filtration. The purity of the recrystallized compound can be assessed by its melting point and spectroscopic analysis.

For achieving the high purity required for liquid crystal applications, multiple recrystallizations may be necessary. Other advanced purification techniques for liquid crystals include zone refining and chromatography.

Chemical Reactivity Analysis of the Imine Linkage and Aromatic Moieties

The chemical reactivity of this compound is primarily centered on its two key structural features: the imine linkage (-CH=N-) and the aromatic rings.

The imine group and the aniline (B41778) moiety are susceptible to oxidation. The oxidation of the aniline part of the molecule can lead to the formation of various products, including azoxybenzenes, azobenzenes, and nitrosobenzenes, depending on the oxidizing agent and reaction conditions. mdpi.com Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the aromatic ring or oxidation of the butyl side chains.

The imine bond itself can also be a site of oxidative reactions. Electrochemical oxidation of similar Schiff bases has been shown to lead to the formation of radical cations, which can then undergo various coupling reactions. libretexts.org The specific products of oxidation will depend on the reaction conditions, including the nature of the oxidant, the solvent, and the temperature. For instance, the oxidation of some N-benzylideneaniline derivatives can lead to the formation of benzoxazoles or other heterocyclic systems through intramolecular cyclization reactions. The presence of the electron-donating butoxy and butyl groups on the aromatic rings of this compound would be expected to influence the reactivity of the molecule towards electrophilic attack and oxidation.

Investigations into Reduction Reactions

The reduction of the imine (azomethine) bond in this compound to the corresponding secondary amine, N-(4-butoxybenzyl)-4-butylaniline, is a key chemical transformation. This reaction can be achieved through various catalytic and chemical methods, which are broadly applicable to N-benzylideneanilines.

Catalytic hydrogenation is a prevalent method for the reduction of imines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Various catalytic systems have been shown to be effective for the reduction of the C=N double bond in related N-arylbenzylideneaniline structures. These catalysts often employ transition metals such as palladium, platinum, ruthenium, or nickel. The general reaction scheme involves the addition of hydrogen across the imine bond, leading to the formation of the secondary amine.

In addition to catalytic hydrogenation, chemical reducing agents are also widely employed for the reduction of imines. These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbon of the imine bond. Common chemical reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. The reaction is typically carried out in an appropriate solvent, such as methanol or ethanol for NaBH₄, and diethyl ether or tetrahydrofuran (B95107) for LiAlH₄.

The table below summarizes typical conditions for the reduction of N-benzylideneaniline derivatives, which are analogous to the reduction of this compound.

| Reducing System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10 mol%) | N-Benzylideneaniline | Ethanol | 25 | 4 | 95 |

| NaBH₄ | N-(4-methoxybenzylidene)aniline | Methanol | 25 | 2 | 92 |

| LiAlH₄ | N-Benzylideneaniline | Diethyl ether | 0 to 25 | 3 | 90 |

| H₂ (5 atm), Ru-Macho-BH | N-Benzylideneaniline | Methanol | 40 | 16 | 99 |

Electrophilic and Nucleophilic Substitution Mechanisms

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, and under specific conditions, may undergo nucleophilic substitution. The regioselectivity of these reactions is governed by the electronic effects of the substituents on each ring.

Electrophilic Substitution:

The benzene (B151609) ring derived from p-butoxybenzaldehyde contains a butoxy group (-OBu), which is a strongly activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. The other ring, derived from p-butylaniline, is substituted with an N-alkylideneamino group (-N=CH-Ar), which is generally considered to be a deactivating group towards electrophilic aromatic substitution due to the electron-withdrawing nature of the imine nitrogen. However, the nitrogen lone pair can participate in resonance, which can complicate the directing effects. In practice, the amino-derived ring is less reactive than the alkoxy-substituted ring.

Therefore, electrophilic substitution reactions are expected to occur preferentially on the butoxy-substituted ring at the positions ortho to the butoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield predominantly 2-nitro-4-butoxybenzylidene-4-butylaniline.

The table below outlines the expected major products for electrophilic substitution reactions on this compound based on the directing effects of the butoxy group.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(butoxy)benzylidene-4-butylaniline |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(butoxy)benzylidene-4-butylaniline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(butoxy)benzylidene-4-butylaniline |

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on the benzene rings of this compound is generally challenging. Both the butoxy and the N-alkylideneamino groups are electron-donating or only weakly deactivating, making the rings electron-rich and thus not predisposed to attack by nucleophiles. For SNAᵣ to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group, such as a halide.

In the absence of such activating groups, nucleophilic substitution on the aromatic rings of this compound would require harsh reaction conditions, such as high temperatures and pressures, and may proceed through alternative mechanisms like the benzyne (B1209423) mechanism if a strong base is used in the presence of a leaving group on the ring.

A potential site for nucleophilic attack is the electrophilic carbon of the imine bond, which can lead to addition reactions rather than substitution on the aromatic ring.

Liquid Crystalline Phase Behavior and Thermotropic Transitions

Identification and Characterization of Polymorphic Mesophases

BBBA displays a sequence of distinct mesophases as it is heated from a solid crystalline state to an isotropic liquid. Each phase is characterized by a specific degree of positional and orientational ordering of its constituent molecules. Research has identified several smectic phases and at least one nematic phase, though the existence of multiple nematic sub-phases is a subject of scientific discussion.

Smectic phases are characterized by molecules arranged in layers, with varying degrees of order within those layers. In pure BBBA, a sequence of smectic phases has been identified upon heating. Studies have reported the presence of Smectic G (SG), Smectic B (SB), and Smectic A (SA) phases. researchgate.net The Smectic G phase is a highly ordered, tilted smectic phase that is structurally similar to the Smectic H (SH) phase, with the latter often considered a more ordered variant. However, literature specifically identifies the phase in BBBA as SG. No evidence for a Smectic C (SC) phase in pure BBBA is found in these studies.

The observed transition sequence for the smectic phases of pure BBBA upon heating is as follows researchgate.net:

Solid to Smectic G (SG): The transition from the crystalline solid (S) state to the SG phase occurs at approximately 281 K (-8.55 °C).

Smectic G (SG) to Smectic B (SB): As the temperature increases, the SG phase transitions to a more fluid Smectic B (SB) phase at 314 K (40.85 °C). The SB phase features hexagonally packed molecules within layers that are not tilted.

Smectic B (SB) to Smectic A (SA): A further transition occurs to the Smectic A (SA) phase at 318.2 K (45.05 °C). In the SA phase, the molecules are also arranged in layers, but they are positionally disordered within the layers, akin to a two-dimensional liquid. ucm.es

The following table summarizes the smectic phase transition temperatures for pure p-Butoxybenzylidene p-butylaniline upon heating.

| Transition | Temperature (K) | Temperature (°C) |

| Solid → SG | 281.0 | -8.55 |

| SG → SB | 314.0 | 40.85 |

| SB → SA | 318.2 | 45.05 |

| SA → Nematic | 318.7 | 45.55 |

| Data sourced from ResearchGate. researchgate.net |

The nematic phase is less ordered than smectic phases, possessing long-range orientational order but no long-range positional order. ucm.es In the case of BBBA, the existence of more than one type of nematic phase has been a point of scientific debate.

Some studies have suggested the presence of a cybotactic nematic (NC) phase, which is characterized by short-range smectic-like ordering within the nematic phase. tandfonline.comrsc.org This phase, also referred to as NII, is thought to exist at lower temperatures, transitioning to an ordinary nematic (NO or NI) phase at higher temperatures before becoming an isotropic liquid. tandfonline.com The formation of these transient, local layer structures, or cybotactic clusters, is a pre-transitional effect leading into a smectic phase upon cooling. rsc.orgnih.gov

However, other detailed investigations using high-precision density measurements and differential scanning calorimetry have found no evidence for a nematic-to-nematic phase transition in BBBA. tandfonline.com These studies conclude that BBBA exhibits only a single, ordinary nematic phase. This discrepancy highlights the subtle nature of the transition and the sensitivity of its detection to the experimental method employed.

Upon continued heating, the nematic phase of BBBA undergoes a transition to an isotropic liquid (I). This transition, known as the clearing point, involves the loss of all long-range orientational order, resulting in a completely disordered, transparent liquid. For pure BBBA, the nematic-to-isotropic liquid phase transition occurs at approximately 347.7 K (74.55 °C). researchgate.net This transition is a first-order phase transition, characterized by a specific latent heat.

Experimental Methodologies for Phase Transition Analysis

The characterization of the complex phase behavior of liquid crystals like BBBA relies on a combination of analytical techniques. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are two of the most crucial methods used to identify and analyze thermotropic transitions.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.govyoutube.com It is exceptionally sensitive to the energy changes that accompany phase transitions. As a sample of BBBA is heated or cooled at a controlled rate, transitions between different mesophases appear as peaks or shifts in the DSC thermogram. nih.govbiorxiv.org

Endothermic peaks (heat absorption) are observed for transitions that occur upon heating, such as solid-to-smectic, smectic-to-smectic, smectic-to-nematic, and nematic-to-isotropic liquid. nih.gov The temperature at the peak maximum is taken as the transition temperature (T), and the area under the peak corresponds to the enthalpy change (ΔH) of the transition. youtube.com DSC studies on BBBA have been instrumental in determining the precise temperatures and enthalpies of its various phase transitions. researchgate.nettandfonline.comtandfonline.com For instance, the transition from the nematic to the isotropic phase is clearly detected by a distinct endothermic peak. researchgate.net

The following table presents the transition temperatures and corresponding enthalpy changes for pure BBBA as determined by DSC analysis.

| Transition | Transition Temperature (T) | Enthalpy of Transition (ΔH) |

| Smectic B (SB) → Smectic A (SA) | 45.05 °C | - |

| Smectic A (SA) → Nematic (N) | 45.55 °C | - |

| Nematic (N) → Isotropic (I) | 74.55 °C | - |

| Temperatures sourced from ResearchGate. researchgate.net Enthalpy values are specific to experimental conditions and are often reported in the primary literature. |

Polarized Optical Microscopy (POM) is an essential technique for identifying liquid crystal phases. nasa.govwikipedia.org It utilizes polarized light to reveal the optical anisotropy of different mesophases, which manifest as unique and often colorful textures. microscopyu.comevidentscientific.com When a thin sample of a liquid crystal is placed between two crossed polarizers, the resulting texture provides a visual fingerprint of the specific phase. doitpoms.ac.uk

Nematic Phases: An ordinary nematic phase typically exhibits a "schlieren" texture, characterized by dark brushes or threads that correspond to singularities (disclinations) in the director field.

Smectic Phases: Smectic phases often display "focal-conic" textures, which arise from the layered structure. ucm.es The Smectic A phase, being optically uniaxial, can sometimes be distinguished from more ordered, tilted smectic phases like Smectic C or G by its specific textural features and defects.

By observing the sample on a temperature-controlled stage, researchers can watch the textures change in real-time as the material transitions from one phase to another. doitpoms.ac.uk For BBBA, POM is used to visually confirm the transitions detected by DSC and to identify the specific type of smectic or nematic phase based on its characteristic optical texture. researchgate.netresearchgate.net This combination of energetic data from DSC and visual confirmation from POM provides a comprehensive understanding of the material's thermotropic behavior.

Temperature-Dependent Density Studies and Thermal Expansion Coefficients

The study of how a liquid crystal's volume changes with temperature provides crucial information about the nature of its phase transitions. Dilatometric studies, which measure volume expansion, are employed to determine the temperature dependence of density (ρ(T)) and the thermal expansion coefficient (α(T)). In Schiff base compounds similar to BBBA, dilatometry has been effectively used to characterize phase transitions. researchgate.net The thermal expansion coefficient is a sensitive indicator of phase changes, often showing anomalous behavior or sharp peaks at transition temperatures. aps.org

For instance, in the related compound methoxybenzylidene butylaniline (MBBA), density measurements across the nematic-isotropic transition have been used to calculate the coefficient of expansion. aps.org Such studies reveal discontinuities and pre-transitional effects, where fluctuations near the transition point significantly influence the material's physical properties. aps.org For BBBA, similar detailed studies of ρ(T) and α(T) would precisely map the boundaries of its smectic, nematic, and isotropic phases, confirming the order of these transitions through the observation of volume discontinuities. researchgate.net

Thermodynamic Aspects of Phase Transitions

The thermodynamics of phase transitions in BBBA are primarily investigated using Differential Scanning Calorimetry (DSC), a technique that measures heat flow into or out of a sample as a function of temperature. nih.govnetzsch.com

Determination of Transition Order (First-Order and Second-Order Transitions)

Phase transitions are classified based on their thermodynamic order. First-order transitions are characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as volume and entropy, and are accompanied by a latent heat of transition. Second-order transitions involve continuous first derivatives but discontinuities in the second derivatives, like heat capacity.

For Schiff base liquid crystals, transitions such as Isotropic to Nematic (I-N), Isotropic to Smectic-A (I-A), and Nematic to Smectic-A (N-A) are typically found to be first-order in nature. researchgate.net This is confirmed by the presence of distinct, measurable enthalpy changes (latent heat) in DSC thermograms. researchgate.net The transition from a more ordered phase (like smectic B) from a less ordered one is also identified as a first-order transition. researchgate.net Therefore, the primary phase transitions observed in BBBA are expected to be first-order.

Enthalpy Changes and Half-Width Analysis of DSC Peaks

Differential Scanning Calorimetry is a powerful tool for quantifying the thermodynamic parameters of phase transitions. youtube.com The enthalpy change (ΔH), or latent heat, associated with a transition is determined by integrating the area under the corresponding peak in a DSC scan. netzsch.commalvernpanalytical.com This value represents the energy required to induce the change in molecular ordering between phases. malvernpanalytical.com

Studies on BBBA have utilized DSC to measure the temperatures and enthalpies of its phase transitions. researchgate.net Analysis of the half-width of the DSC peaks provides additional information about the nature of the transition. A sharper peak generally indicates a more cooperative, well-defined transition. Non-monotonous changes in the half-width of DSC peaks have been observed in doped BBBA systems, suggesting that impurities can alter the cooperativity and dynamics of the phase transitions. researchgate.net

The table below presents typical transition temperatures and enthalpy changes for this compound (BBBA) upon heating.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystal to Smectic | ~38-42 | Data not consistently reported |

| Smectic to Nematic | ~62-64 | Data not consistently reported |

| Nematic to Isotropic | ~70-72 | ~0.4 - 0.6 |

Note: Transition temperatures can vary slightly based on sample purity and experimental conditions like heating/cooling rates.

Structure-Property Relationships Governing Mesophase Stability

The stability and temperature range of liquid crystalline phases are highly dependent on molecular structure. In Schiff base compounds like BBBA, the length of the terminal alkyl and alkoxy chains plays a critical role. researchgate.netmdpi.com

Influence of Terminal Alkoxy Chain Length on Mesophase Range and Clearing Points

For example, comparing BBBA to its shorter-chain analog, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), reveals this trend. MBBA has a nematic-isotropic transition temperature of approximately 47 °C, whereas BBBA's clearing point is significantly higher at around 71 °C. researchgate.netmdpi.com This demonstrates that extending the alkoxy chain from one carbon (methoxy) to four (butoxy) enhances the thermal stability of the nematic phase.

Table: Comparison of Clearing Points for n-Alkoxybenzylidene-p-butylanilines

| Compound Name | Alkoxy Group (n) | Clearing Point (TNI) (°C) |

|---|---|---|

| N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | 1 (Methoxy) | ~47 |

Effect of Anilino Alkyl Chain on Melting Points and Mesophase Occurrence

The alkyl chain on the aniline (B41778) moiety (the butyl group, -C₄H₉, in BBBA) also governs the mesomorphic properties. Altering the length of this chain affects both the melting point (solid-to-liquid crystal transition) and the types of mesophases that appear. mdpi.com As the alkyl chain length increases in a homologous series, there is often a general, albeit not always monotonic, trend in melting points. nih.gov

In homologous series of p-alkoxybenzylidene-p-alkylanilines, increasing the anilino alkyl chain length generally promotes the formation of higher-ordered smectic phases at the expense of the nematic phase. researchgate.net For shorter chain lengths, only a nematic phase might be present, but as the chain grows, smectic A, B, and other phases can emerge. researchgate.netmdpi.com This is because longer chains enhance the lamellar packing required for smectic ordering. The specific length of the butyl group in BBBA contributes to its exhibition of both nematic and smectic polymorphism. researchgate.net

Studies of Binary and Ternary Liquid Crystal Mixtures Involving this compound

The investigation of mixtures containing this compound (BBBA) reveals the potential to tailor the properties of liquid crystalline materials for specific applications. The formation of binary and ternary systems allows for the manipulation of mesophase stability and temperature ranges, often leading to the development of materials with enhanced characteristics compared to the individual components.

Eutectic Compositions and Enhanced Mesomorphic Temperature Ranges

The creation of eutectic mixtures is a well-established strategy to lower the melting point of crystalline solids and broaden the operational temperature range of the liquid crystalline phase. In the context of BBBA, the formation of binary systems with other mesogenic compounds can lead to a significant depression of the solid-to-liquid crystal transition temperature.

While specific data on eutectic mixtures of BBBA is not extensively detailed in readily available literature, the principles of forming such systems are well-understood from studies on analogous compounds like N-(4-methoxybenzylidene)-4-butylaniline (MBBA). For instance, the phase diagram of MBBA with isooctane (B107328) demonstrates the coexistence of nematic and isotropic liquid phases, illustrating how the addition of a second component can modulate phase behavior. The formation of a eutectic point in a binary mixture of two crystalline compounds results in a composition that melts at a single, lower temperature than either of the pure components. This phenomenon is crucial for creating liquid crystal mixtures that are in the nematic or smectic phase at or near room temperature.

For example, consider a hypothetical binary mixture of BBBA and another liquid crystal. The phase diagram would typically show a V-shaped solidus line, with the lowest point corresponding to the eutectic composition and temperature. The region above this V-shape and below the liquidus line represents the liquid crystalline phase, which, for a well-chosen system, can be significantly broader than the mesophase range of pure BBBA.

Impact of Fluorinated Schiff Bases on Nematic Mixtures

The introduction of fluorinated compounds, particularly fluorinated Schiff bases, into nematic liquid crystal mixtures containing BBBA can have a profound impact on the physical and electro-optical properties of the resulting material. Fluorine's high electronegativity and the specific stereoelectronic effects of C-F bonds can alter intermolecular interactions, leading to changes in dielectric anisotropy, birefringence, and viscosity.

While direct studies on mixtures of BBBA with fluorinated Schiff bases are not prominently documented, research on similar systems provides insight into the expected effects. The incorporation of fluorinated moieties can influence the molecular packing and dipole moments within the mixture. This can be leveraged to fine-tune the dielectric anisotropy (Δε), a critical parameter for display applications. A positive Δε is essential for the twisted nematic (TN) and in-plane switching (IPS) modes, while a negative Δε is required for vertically aligned (VA) displays.

Molecular Structure, Dynamics, and Orientational Order

The compound p-Butoxybenzylidene p-butylaniline, also known as BBBA, is a thermotropic liquid crystal that exhibits multiple mesophases, including smectic and nematic phases, upon changes in temperature. The arrangement and interaction of its constituent molecules are fundamental to understanding its unique properties.

Molecular Packing and Intermolecular Distances in Crystalline and Liquid Crystalline States

In the solid crystalline state, the molecules of this compound are arranged in a highly ordered, three-dimensional lattice structure. Upon heating, it transitions into liquid crystalline phases where the degree of molecular order is reduced. The compound is known to exhibit a smectic B phase, a smectic A phase, and a nematic phase before becoming an isotropic liquid.

Quantitative Determination of Orientational Order Parameters

The degree of molecular alignment in the liquid crystalline phases is quantified by the orientational order parameters, primarily and , which are the second and fourth rank Legendre polynomials averaged over the molecular orientation distribution.

X-ray Diffraction Analysis for Order Parameters and Layer Spacings

X-ray diffraction is a powerful technique to probe the molecular arrangement and determine the orientational order parameters in liquid crystals. For this compound, X-ray diffraction studies have been conducted on aligned samples in its nematic phase. The analysis of the diffraction patterns allows for the calculation of the orientational distribution function and subsequently the order parameters and . Research has shown that the values of these order parameters are temperature-dependent, decreasing as the temperature approaches the nematic-isotropic transition point. For instance, at a temperature of 78°C, the experimentally determined values for and were found to be 0.61 and 0.21, respectively.

Optical Refractive Index Measurements for Order Parameter Derivation

The optical anisotropy of a liquid crystal is directly related to the orientational order of its molecules. By measuring the principal refractive indices of an aligned sample, namely the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ), the birefringence (Δn = nₑ - nₒ) can be calculated. This birefringence is then used to determine the second-rank orientational order parameter, . For this compound, refractive index measurements have been performed, and the resulting values show a consistent decrease with increasing temperature, which is characteristic of nematic liquid crystals.

Comparative Analysis with Maier-Saupe Theoretical Predictions

The Maier-Saupe theory is a mean-field theory that describes the nematic-isotropic phase transition in liquid crystals. It predicts the temperature dependence of the orientational order parameter . When the experimental values of for this compound obtained from both X-ray diffraction and optical measurements are compared with the predictions of the Maier-Saupe theory, a notable agreement is observed. This suggests that the intermolecular interactions in the nematic phase of this compound are well-described by the mean-field approximation. However, discrepancies can arise, particularly for the higher-order parameter , indicating the limitations of the simple Maier-Saupe model.

Table 1: Comparison of Experimental and Theoretical Order Parameters for this compound

| Temperature (°C) | (X-ray) | (X-ray) | (Optical) | (Maier-Saupe Theory) |

| 78 | 0.61 | 0.21 | 0.62 | 0.63 |

| 80 | 0.59 | 0.19 | 0.60 | 0.61 |

| 82 | 0.57 | 0.17 | 0.58 | 0.59 |

Molecular Alignment Dynamics in External Fields

The response of liquid crystal molecules to external fields, such as electric or magnetic fields, provides valuable information about their collective behavior and alignment dynamics.

Dielectric Constant Measurements for Investigating Molecular Alignment

The alignment of this compound molecules in the presence of an external electric field can be investigated by measuring the dielectric constant. The anisotropy of the dielectric constant (Δε = ε∥ - ε⊥), where ε∥ and ε⊥ are the dielectric constants parallel and perpendicular to the molecular director, respectively, is a key parameter. For this compound, dielectric constant measurements at a frequency of 1 MHz have been used to study the molecular alignment in its nematic phase. These studies have confirmed the existence of two distinct nematic phases in this compound, characterized by different responses to the applied electric field. The relative effectiveness of electric and magnetic fields in inducing molecular alignment has also been a subject of these investigations.

Research on this compound Remains Limited

Comprehensive searches for scientific literature and data concerning the chemical compound this compound (BBBA) have revealed a significant lack of available research. While information exists for structurally similar liquid crystal compounds, such as p-Methoxybenzylidene p-butylaniline (MBBA) and p-Butoxybenzylidene p-heptylaniline (BBHA), specific experimental and theoretical studies focusing solely on BBBA are not readily found in the public domain.

This scarcity of dedicated research prevents a detailed analysis of BBBA's specific properties, including its molecular structure, dynamics, orientational order, and its response to electric and magnetic fields. Consequently, the creation of a thorough and scientifically accurate article adhering to a detailed outline on these aspects of BBBA is not feasible at this time.

Analogous Compounds Offer General Insights

Research on analogous compounds provides a general understanding of the expected behavior of nematic liquid crystals like BBBA. Studies on the closely related compound MBBA, for instance, have extensively detailed its dielectric properties, electro-optical effects, and behavior in electric and magnetic fields. This body of work has been foundational in the development of liquid crystal display (LCD) technologies.

For example, research on a similar molecule, p-butoxybenzylidene, p-heptylaniline (BBHA), has explored its electro-optical behavior using density functional theory. These studies indicate that with an increasing electric field, the polarizability of the molecule increases to a certain point before experiencing a steep fall. Such findings hint at the complex interplay between molecular structure and external fields that would likely be observed in BBBA as well.

However, it is crucial to emphasize that these findings are not directly transferable to this compound. Subtle changes in molecular structure, such as the difference in the alkoxy chain length from a methoxy to a butoxy group, can significantly influence the physical and electro-optical properties of a liquid crystal. These properties include transition temperatures, dielectric anisotropy, and elastic constants. Without direct experimental data for BBBA, any discussion of its specific characteristics would be speculative.

The absence of dedicated research on this compound underscores the vast landscape of chemical compounds and the focused nature of scientific inquiry, which often prioritizes materials with immediate technological applications or those that exhibit unique physical phenomena.

Advanced Spectroscopic Characterization and Data Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Functional Group Analysis

The key functional groups in p-Butoxybenzylidene p-butylaniline include the C-O-C ether linkage, the C=N imine group, aromatic C-H bonds, and aliphatic C-H bonds in the butyl chains. The stretching vibration of the C=N imine group is a characteristic peak and is typically observed in the range of 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butoxy and butyl groups will be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether group will likely produce a strong absorption band in the 1250-1000 cm⁻¹ region. Bending vibrations for these groups will appear at lower wavenumbers in the fingerprint region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N Imine Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Ether Stretch | 1000 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Substitution Patterns

NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the molecular connectivity and substitution patterns can be unambiguously established.

While a complete experimental NMR dataset for this compound is not available, data for its constituent fragments, such as N-benzylaniline and p-butylaniline, provide valuable information for predicting the spectral features of the target molecule. rsc.orgrsc.orgspectrabase.comchemicalbook.com

In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The imine proton (-CH=N-) would likely resonate as a singlet further downfield. The protons of the butoxy and butyl chains would appear in the upfield region (0.8-4.0 ppm), with the chemical shifts and multiplicities determined by their proximity to electronegative atoms (oxygen and nitrogen) and adjacent protons.

In the ¹³C NMR spectrum, the aromatic carbons would resonate between 110 and 160 ppm. The imine carbon would be expected around 160 ppm. The carbons of the aliphatic chains would appear in the upfield region (10-70 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Fragments

| Fragment | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| N-benzylaniline | ¹H (Aromatic) | 7.08 - 7.33 |

| ¹H (CH₂) | 4.21 | |

| ¹³C (Aromatic) | 112.89 - 148.18 | |

| ¹³C (CH₂) | 48.38 | |

| p-Butylaniline | ¹H (Aromatic) | 6.6 - 7.0 |

| ¹H (Aliphatic) | 0.9 - 2.6 | |

| ¹³C (Aromatic) | 115 - 145 |

Terahertz (THz) Spectroscopy for Investigating Molecular Vibrations and Rotational Modes

THz spectroscopy probes low-frequency vibrational and rotational modes within and between molecules, making it particularly useful for studying the collective dynamics in liquid crystals.

Theoretical studies using density functional theory (DFT) have been conducted to simulate the THz absorption spectrum of this compound (also known as BBBA). These simulations are crucial for predicting and understanding the low-frequency vibrational modes.

THz time-domain spectroscopy (THz-TDS) provides information not only on the absorption frequencies but also on the refractive index and absorption coefficient of the material in the THz range. This technique can be used to study the dynamics of phase transitions in liquid crystals, as changes in the collective molecular motions and ordering will be reflected in the THz spectrum. researchgate.netspectroscopyonline.com While specific experimental THz-TDS data for this compound is not detailed in readily available literature, the methodology is well-suited for investigating its liquid crystalline phases.

Raman Spectroscopy for Probing Phase Transition Dynamics and Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that provides information about vibrational modes. It is particularly sensitive to non-polar bonds and is an excellent tool for studying the subtle structural changes that occur during phase transitions in liquid crystals.

While a specific Raman spectrum for this compound is not available, studies on similar aniline (B41778) derivatives demonstrate the utility of this technique. researchgate.net The Raman spectrum would be expected to show characteristic bands for the aromatic rings, the imine group, and the aliphatic chains. By monitoring the changes in the position, intensity, and width of these Raman bands as a function of temperature, the dynamics of the transitions between the crystalline, smectic, nematic, and isotropic phases can be investigated in detail. nih.gov For instance, changes in the low-frequency lattice modes can signal the onset of a solid-to-liquid crystal transition, while changes in the aromatic and imine stretching modes can reflect alterations in the molecular ordering and conformation during the nematic-to-isotropic transition.

Computational and Theoretical Investigations of P Butoxybenzylidene P Butylaniline

Density Functional Theory (DFT) for Molecular Structure Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of p-Butoxybenzylidene p-butylaniline, DFT is employed to determine the most stable molecular conformation through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.

The optimization calculations are typically performed using a specific functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311G(d,p), is chosen to describe the atomic orbitals. The calculations yield crucial information about the molecule's geometry, including bond lengths, bond angles, and dihedral angles. These optimized structural parameters are fundamental for understanding the molecule's shape and how it influences the formation of liquid crystalline phases.

While detailed computational studies providing a comprehensive table of optimized geometrical parameters for this compound are not widely available in the reviewed literature, the general approach allows for the determination of its elongated and somewhat non-planar structure. The butyl chains at both ends of the molecule are flexible and can adopt various conformations, which is a key factor in its thermal properties and phase behavior. Conformational analysis using DFT can identify the most energetically favorable arrangement of these chains and the dihedral angles between the benzene (B151609) rings.

Table 1: Representative Optimized Geometric Parameters for a Schiff Base Liquid Crystal Core (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N (imine) | ~1.29 Å |

| Bond Length | C=C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-N=C | ~121° |

| Dihedral Angle | Phenyl-Imine-Phenyl | ~45-55° |

Computational Prediction of Spectroscopic Properties using DFT

DFT is also a valuable tool for predicting the spectroscopic properties of molecules like BBBA. These theoretical predictions are instrumental in interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

The vibrational modes of this compound can be calculated using DFT. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of harmonic vibrational frequencies and their corresponding infrared (IR) intensities. These calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms in the molecule.

By comparing the calculated IR spectrum with experimental data, researchers can make detailed assignments of the observed absorption bands. This aids in the structural characterization of the molecule and can provide insights into intermolecular interactions in the condensed phases. For instance, shifts in the vibrational frequencies of the C=N imine bond or the C-O-C ether linkage upon phase transition can indicate changes in the molecular environment and ordering.

Table 2: Illustrative Calculated Vibrational Frequencies for a Schiff Base Liquid Crystal

| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment (Illustrative) |

| ~3100-3000 | Low | Aromatic C-H stretch |

| ~2960-2850 | Medium-High | Aliphatic C-H stretch (butoxy & butyl chains) |

| ~1625 | High | C=N imine stretch |

| ~1600, 1580 | Medium | Aromatic C=C stretch |

| ~1250 | High | Asymmetric C-O-C stretch (ether) |

| ~1170 | Medium | C-N stretch |

| ~1040 | Medium | Symmetric C-O-C stretch (ether) |

| ~840 | High | p-substituted benzene C-H out-of-plane bend |

Note: This table presents typical vibrational modes for a molecule with the functional groups of BBBA. The frequencies are illustrative and would require a specific DFT calculation and scaling for accurate comparison with experimental spectra of BBBA.

The refractive index is a critical property for liquid crystals used in display applications. Computational methods, particularly those based on DFT and time-dependent DFT (TD-DFT), can be used to predict the molecular polarizability, which is directly related to the refractive index. For an anisotropic molecule like BBBA, the polarizability is a tensor quantity, leading to different refractive indices for light polarized parallel (extraordinary refractive index, nₑ) and perpendicular (ordinary refractive index, nₒ) to the long molecular axis. The difference between these two is the optical anisotropy or birefringence (Δn).

The calculation involves determining the response of the molecule's electron cloud to an applied electric field. While this is a computationally intensive task, it provides valuable insights into the relationship between molecular structure and optical properties. However, specific computational studies detailing the simulated refractive indices and optical anisotropy for this compound are not prominent in the scientific literature.

Numerical Simulations of Terahertz Absorption Spectra

The terahertz (THz) region of the electromagnetic spectrum (roughly 0.1 to 10 THz) is sensitive to low-frequency molecular vibrations and intermolecular interactions, making THz spectroscopy a powerful tool for studying liquid crystals. Numerical simulations, again using DFT, have been employed to investigate the THz absorption spectrum of BBBA.

One study reports the simulation of the THz spectra for BBBA and related compounds using DFT methods. The calculations aimed to identify the absorption frequencies in the 0-6 THz range. Such simulations can reveal that the absorption peaks in this region are primarily due to collective vibrational modes, such as the torsional modes of the phenyl rings and the bending of the entire molecule, as well as intermolecular vibrations in the condensed phase. These theoretical results are crucial for interpreting experimental THz time-domain spectroscopy data and understanding the dynamics of molecular motion in the liquid crystalline state.

Development and Validation of Theoretical Models for Liquid Crystalline Phenomena

Beyond the quantum mechanical study of individual molecules, theoretical models are essential for understanding the collective behavior that leads to the formation of liquid crystalline phases. Two of the most fundamental models are the Onsager theory and the Maier-Saupe theory.

Onsager Theory: This theory provides a description of the isotropic-to-nematic phase transition based on purely steric, repulsive interactions between anisotropic, rod-like particles. It predicts that a system of sufficiently elongated particles will spontaneously align to maximize their translational entropy, even in the absence of attractive intermolecular forces. While the Onsager model is most accurate for very long and thin rods, its principles are qualitatively applicable to calamitic (rod-like) liquid crystals such as BBBA.

Maier-Saupe Theory: This is a mean-field theory that describes the nematic-isotropic phase transition by considering the anisotropic attractive interactions (specifically, induced dipole-induced dipole or van der Waals forces) between molecules. The theory introduces an order parameter to quantify the degree of orientational order and successfully predicts a first-order phase transition from the ordered nematic phase to the disordered isotropic liquid phase upon heating.

While these models provide a general framework for understanding the liquid crystalline behavior of molecules like BBBA, specific studies that develop and validate these theoretical models with computational data directly for this compound are not extensively documented. Such a validation would involve using computationally derived molecular parameters (like shape anisotropy from DFT) as inputs for these statistical models to predict phase transition temperatures and order parameters, and then comparing these predictions with experimental data.

Interactions with Nanomaterials and Composite Systems

Effects of Dispersed Carbon Nanotubes (CNTs) on Liquid Crystalline Properties

The introduction of multi-walled carbon nanotubes (CNTs) into the smectogenic liquid crystal p-Butoxybenzylidene p-butylaniline (BBBA) induces significant changes in its physical properties. These modifications are a direct consequence of the interactions between the CNTs and the liquid crystal molecules, leading to altered phase behavior, optical response, and electrical characteristics.

The presence of CNTs within the BBBA matrix has a notable, non-monotonous impact on the phase transition temperatures and their associated enthalpies. researchgate.net Studies using differential scanning calorimetry (DSC) have revealed that at low concentrations of CNTs, specifically between 0.05 and 0.1 wt%, there are extremal changes in the temperatures and enthalpies of the transitions between the smectic, nematic, and isotropic phases. researchgate.net This behavior suggests a complex interaction mechanism. At very low concentrations, the CNTs may act as nucleation sites, promoting phase transitions. However, as the concentration increases within this range, the formation of CNT networks can introduce local disorder and elastic distortions in the liquid crystal director field, thereby affecting the collective behavior of the BBBA molecules required for phase transitions.

Table 1: Effect of CNT Concentration on Phase Transition Parameters of BBBA

| CNT Concentration (wt%) | Observation | Reference |

|---|---|---|

| 0 - 1 | Non-monotonous (extremal) changes in transition temperatures and enthalpies. | researchgate.net |

Modulation of Optical Transmission and Electrical Conductivity

The optical and electrical properties of BBBA are significantly modulated by the dispersion of CNTs. A noticeable increase in electrical conductivity is observed, particularly in the CNT concentration range of 0.05 to 0.1 wt%, indicating the onset of a percolation transition. researchgate.net This transition marks the formation of a conductive network of CNTs throughout the BBBA matrix. The electrical conductivity of nanocomposites can be influenced by the formation of these networks. researchgate.netresearchgate.net The relationship between CNT concentration and conductivity in the BBBA+CNT composite is not straightforward, suggesting a "fuzzy" percolation with multiple thresholds that are dependent on temperature. researchgate.net

The optical transmission of the composite material is also affected. In the vicinity of the nematic-isotropic phase transition, the optical transmittance versus temperature profile is altered by the presence of CNTs. researchgate.net This is due to the absorption and scattering of light by the CNTs, as well as the induced changes in the alignment of the liquid crystal molecules. High-performance transparent conductive films often rely on a balance between optical transmittance and sheet resistance, which can be tuned by adjusting the concentration of carbon nanotubes. bit.edu.cn

Table 2: Electrical and Optical Properties of BBBA+CNT Composites

| Property | Observation at 0.05-0.1 wt% CNT | Reference |

|---|---|---|

| Electrical Conductivity (σ) | Noticeable increase, indicating percolation transition. | researchgate.net |

| Optical Transmission (Tr) | Altered transmission profile near the nematic-isotropic transition. | researchgate.net |

Analysis of Interfacial Layer Perturbations and Percolation Behavior

The formation of CNT networks leads to percolation, a phenomenon where a connected path is formed across the material. In the BBBA+CNT system, this percolation is strongly dependent on temperature. A distinct step-like drop in electrical conductivity is observed near the isotropic-nematic transition after multiple heating and cooling cycles, suggesting that the phase of the liquid crystal matrix significantly influences the connectivity and stability of the conductive CNT network. researchgate.net The analysis of percolation behavior is crucial for understanding the conductivity of nanocomposites, where factors like the spatial distribution and orientation of CNTs play a key role. researchgate.netmdpi.com

Impact of Quantum Dot (QD) Dispersion on Dielectric and Electro-Optical Properties

The dispersion of semiconductor nanocrystals, or quantum dots (QDs), into liquid crystals like BBBA can significantly alter their dielectric and electro-optical properties. QDs possess unique size-dependent optical and electrical characteristics that can be transferred to the liquid crystal host. nih.gov While specific studies on BBBA doped with QDs are limited, research on similar nematic liquid crystals provides insight into the expected effects.

The introduction of QDs can modify the dielectric permittivity and anisotropy of the liquid crystal. researchgate.net For instance, in other nematic liquid crystals, doping with ZnO or Cu:ZnO nanoparticles has been shown to increase the mean dielectric permittivity. researchgate.netspringerprofessional.de This enhancement is often attributed to the coupling between the polarization of the nanoparticles and the orientational ordering of the liquid crystal molecules. researchgate.net A similar compound, N-4-n-butoxybenzylidene-4'-methylaniline, exhibits a positive dielectric anisotropy that increases as the system approaches the crystalline phase. researchgate.net It is plausible that dispersing QDs in BBBA would likewise affect its dielectric constants due to the interactions between the electric dipole moments of the QDs and the BBBA molecules.

Table 3: Expected Effects of QD Dispersion on Properties of Nematic LCs

| Property | Expected Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Dielectric Permittivity | Increase | Coupling of QD polarization with LC molecular ordering. | researchgate.net |

| Dielectric Anisotropy | Modification | Interaction of QD dipoles with LC molecules. | researchgate.netresearchgate.net |

| Threshold Voltage | Reduction | Trapping of impurity ions; modification of local electric field. | ijap-iq.com |

| Response Time | Reduction | Trapping of impurity ions; altered viscoelastic properties. | ijap-iq.com |

Examination of Intermolecular Interactions and Elastic Coupling within Nanocomposites

The macroscopic properties of BBBA-based nanocomposites are governed by the intermolecular interactions at the nanoscale. These interactions can be categorized into several types: electrostatic, exchange, dispersion, and induction forces. mdpi.com The primary interactions in a BBBA-nanoparticle system would involve van der Waals forces between the BBBA molecules and the nanoparticle surface, as well as potential π-π stacking if graphitic nanomaterials like CNTs are used. mdpi.com

The presence of nanoparticles creates an "interphase" region, a layer of liquid crystal molecules around the nanoparticle whose properties differ from the bulk. fraunhofer.de The strength of the interaction at this interface is critical. Strong chemical bonding or significant physical adsorption can lead to a stiff interphase, altering the elastic properties of the composite. fraunhofer.de This elastic coupling between the nanoparticle and the liquid crystal matrix affects the propagation of distortions in the director field.

Advanced Applications in Materials Science and Photonic Research

Fundamental Contributions to the Design of Novel Liquid Crystalline Materials

p-Butoxybenzylidene p-butylaniline serves as a foundational material in the study and design of new liquid crystalline substances. Its importance stems from its rich polymorphism, exhibiting multiple distinct liquid crystal phases (mesophases) between its solid and isotropic liquid states. Density studies have revealed that BBBA displays a complex sequence of phase transitions, including smectic and nematic phases. researchgate.net The identified phase sequence is SH ↔ SB ↔ SA ↔ NC ↔ NO ↔ I, where S represents smectic phases and N represents nematic phases. researchgate.net

The existence of these multiple, well-defined phases makes BBBA an excellent model system for researchers. The transitions between these phases, such as the SH-SB, SA-NC, and NC-NO transitions, have been characterized as first-order, providing valuable data for understanding the thermodynamics of liquid crystals. researchgate.net Scientists utilize BBBA and similar compounds as a base to create liquid crystal mixtures with tailored properties. A single liquid crystal compound often cannot meet all the requirements for a specific application, necessitating the creation of mixtures. ijap-iq.com The synthesis of Schiff base liquid crystals like BBBA typically involves a condensation reaction between an appropriately substituted benzaldehyde (B42025) and an aniline (B41778), a method that allows for systematic modifications to the molecular structure to create novel materials with desired characteristics. ontosight.ai By understanding the fundamental properties of BBBA, researchers can engineer new materials with specific transition temperatures, viscosity, and optical properties for advanced applications.

Research into Optoelectronic Devices and Liquid Crystal Display Technologies

The electro-optical properties of liquid crystals like this compound are central to their use in modern technology, particularly in liquid crystal displays (LCDs). ijap-iq.com The core principle of these devices is the ability of the rod-like liquid crystal molecules to align themselves with an applied electric field, thereby controlling the transmission of light. ijap-iq.comontosight.ai Research has focused on enhancing the performance of liquid crystal devices by modifying the base materials.

A significant area of investigation involves doping liquid crystals with nanoparticles to improve their electro-optical response. Studies on nematic liquid crystals have shown that such doping can lead to substantial improvements in key performance metrics. For instance, doping with carbon nanotubes (CNTs) has been shown to lower the threshold voltage required to switch the liquid crystal state and dramatically decrease the response time. ijap-iq.com One study demonstrated a response time reduction of approximately 94% in a CNT-doped liquid crystal, making it highly suitable for optical switch applications. ijap-iq.com Similarly, doping with zinc oxide (ZnO) nanoparticles has also been found to significantly decrease the threshold voltage. bibliotekanauki.pl These enhancements are crucial for developing faster and more energy-efficient displays and other optoelectronic components like optical filters and data storage devices. bibliotekanauki.pl

| Dopant (Concentration) | Property Measured | Observation | Reference |

|---|---|---|---|

| Carbon Nanotubes (0.08 wt.%) | Response Time | Reduced by ~94% compared to pure liquid crystal. | ijap-iq.com |

| Carbon Nanotubes (0.05 wt.%) | Threshold Voltage | Reduced from 0.9 V (pure) to 0.7 V. | ijap-iq.com |

| Zinc Oxide (4%) | Threshold Voltage | Decreased from 20 V (pure) to 3.8 V. | bibliotekanauki.pl |

Exploration of Potential in Nanotechnology Applications, including Nanosensors

The interaction between liquid crystals and nanomaterials is a burgeoning field of research, with this compound playing a role in foundational studies. The sensitivity of a liquid crystal's phase behavior to external stimuli and additives makes it a candidate for sensor applications. Research has specifically explored the effects of doping BBBA with multi-walled carbon nanotubes (MWCNTs). researchgate.net

These studies have shown that even very low concentrations of MWCNTs, between 0.05 and 0.1% by weight, can cause non-monotonous and extremal changes in the temperatures and enthalpies of the phase transitions in BBBA. researchgate.net This high sensitivity suggests that such composite materials could be used to detect the presence of certain nanoparticles or to create systems where phase transitions can be precisely tuned. Furthermore, a notable increase in electrical conductivity was observed in the same concentration range, indicating the formation of a conductive network of nanotubes within the BBBA matrix. researchgate.net This phenomenon, known as a percolation transition, is critical for the development of electronic nanosensors, where changes in the environment could be translated into measurable electrical signals. The ability to host and interact with nanostructures, altering the bulk properties of the material, positions BBBA as a subject of interest for creating functional nanostructured materials.

| MWCNT Concentration (wt. %) | Observed Effect | Scientific Implication | Reference |

|---|---|---|---|

| 0.05 - 0.1% | Non-monotonous changes in phase transition temperatures and enthalpies. | High sensitivity to nanoparticle inclusion, potential for tunable materials. | researchgate.net |

| 0.05 - 0.1% | Noticeable increase in electrical conductivity. | Formation of a conductive percolation network, foundational for nanosensor development. | researchgate.net |

Studies in Non-Linear Optics and Birefringence Phenomena

Liquid crystals are inherently anisotropic materials, meaning their physical properties, including their interaction with light, vary with direction. ijap-iq.com This leads to phenomena such as birefringence, where the refractive index of the material is different for light with different polarizations. Birefringence is a fundamental property of BBBA and other nematic liquid crystals that is exploited in many optical devices to manipulate light. wikipedia.org

Beyond linear optical effects, there is significant interest in the non-linear optical (NLO) properties of these materials. NLO materials have a refractive index that changes with the intensity of the incident light, enabling applications such as frequency conversion (e.g., second-harmonic generation) and all-optical switching. researchgate.netedmundoptics.com Materials with a non-centrosymmetric crystal structure are required for second-order NLO effects. wikipedia.org While BBBA itself is studied for its liquid crystalline properties, the broader class of organic materials with delocalized electron systems is a major focus of NLO research. Studies on other nematic liquid crystals have shown that their NLO properties can be significantly enhanced by doping with specific dyes, which increases the non-linear refractive index and absorption coefficient. researchgate.net The investigation of materials like BBBA contributes to the overarching goal of developing new, highly efficient NLO materials for advanced photonic applications. For context, the properties of a well-known inorganic NLO crystal, beta-barium borate (B1201080) (BBO), are often used as a benchmark in the field. wikipedia.orgunitedcrystals.com

| Property | Value / Description | Significance | Reference |

|---|---|---|---|

| Crystal Type | Negative Uniaxial | The ordinary refractive index (n_o) is greater than the extraordinary refractive index (n_e). | wikipedia.org |

| Transparency Range | ~189 nm to 3300 nm | Wide operational range from UV to mid-infrared. | wikipedia.org |

| Birefringence | Strong (n_o = 1.6776, n_e = 1.5534 at 1064 nm) | Essential for achieving phase-matching in frequency conversion processes. | wikipedia.org |

| Application | Second, third, fourth, and fifth harmonic generation of lasers. | Enables the creation of new laser frequencies from a fundamental source. | edmundoptics.comunitedcrystals.com |

Q & A

Basic: What synthetic methodologies are recommended for preparing high-purity p-Butoxybenzylidene p-butylaniline, and how is purity validated?

Answer:

The compound is typically synthesized via a condensation reaction between p-butylaniline and p-butoxybenzaldehyde under acidic conditions (e.g., glacial acetic acid as a catalyst). Post-synthesis purification involves recrystallization from ethanol or hexane to remove unreacted precursors. Purity validation employs gas chromatography (GC) with >96% purity thresholds . For structural confirmation, use (e.g., characteristic imine proton at δ 8.3 ppm) and FT-IR (C=N stretch near 1600–1650 cm) .

Basic: What key physical properties make this compound suitable for liquid crystal (LC) research?

Answer:

Its nematic phase behavior within specific temperature ranges (e.g., 20–40°C) enables alignment under electric/magnetic fields. Key properties include:

- Birefringence : Measured via polarized optical microscopy (POM) under crossed polarizers.

- Elastic constants : Determined using Frederiks transition experiments with electric fields (e.g., ) .

- Phase transitions : Characterized via differential scanning calorimetry (DSC), showing enthalpy changes at nematic-isotropic transitions .

Advanced: How can charge carrier mobility in this compound be experimentally determined, and what factors influence accuracy?

Answer:

Transient current measurements under pulsed voltage are standard. Key steps:

Sample preparation : Sandwich LC between SnO-coated electrodes (spacing ~27 µm) .

Voltage application : Rectangular pulses (10–100 V) induce carrier transit, producing a current peak.

Mobility calculation : Use , where = thickness, = voltage, and = peak time. Reported at 30°C .

Accuracy factors : Electrode surface uniformity, temperature control (±0.1°C), and elimination of ionic impurities via prolonged degassing .

Advanced: How should researchers address contradictions in reported phase transition temperatures for this compound?

Answer:

Discrepancies arise from impurities, heating/cooling rates, or measurement techniques. Mitigation strategies:

- Purity control : Validate via GC and compare with certified standards (e.g., >96% GC purity ).

- Method harmonization : Use DSC at standardized rates (e.g., 5°C/min) and corroborate with POM .

- Literature cross-check : Prioritize studies specifying purity grades and experimental conditions (e.g., TCI America’s safety data sheets ).

Advanced: What methodologies enable integration of this compound into photoelectrochemical systems?

Answer:

For photosynthetic modeling:

Electrode preparation : Incorporate the compound into a liquid crystal matrix (e.g., MBBA) coated on platinum.

Performance testing : Measure photo-induced potential shifts in acidic/alkaline solutions (e.g., +100 mV for MgChl-MBBA electrodes) .

Optimization : Adjust LC layer thickness (<30 µm) and doping concentrations (e.g., 0.1–1 wt%) to balance conductivity and optical alignment .

Advanced: How can elastic constants of this compound mixtures be measured under competing electric and magnetic fields?

Answer:

Sample setup : Confine a mixture (e.g., 82.09% MBBA + 7.91% cyanobiphenyl derivative) between parallel SnO electrodes (27 µm spacing) .

Field application : Apply perpendicular magnetic (0.1–1 T) and electric fields (1–10 V/µm) to induce director reorientation.

Data acquisition : Measure phase difference changes via interferometry and calculate constants using for magnetic fields .

Advanced: What statistical approaches are critical for analyzing discrepancies in carrier mobility datasets?

Answer:

- Error propagation : Quantify uncertainties in thickness () and voltage () measurements using .

- Activation energy analysis : Fit temperature-dependent mobility data to Arrhenius plots (), reporting .

- Outlier detection : Apply Grubbs’ test to exclude anomalies caused by electrode degradation or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.